N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
Description
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3-fluoro-4-morpholinophenyl group and a 4-methoxyphenylsulfanyl moiety.
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-24-15-3-5-16(6-4-15)26-13-19(23)21-14-2-7-18(17(20)12-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMLEUWVPAEQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Morpholine Ring Formation: The morpholine ring can be synthesized via cyclization reactions involving appropriate precursors.
Thioether Formation: The methoxy-substituted phenyl ring is connected to the acetamide moiety through a thioether linkage, which can be formed using thiol-based reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural features, molecular properties, and bioactivities of compounds analogous to N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide:
Structural and Functional Analysis
A. Impact of Morpholine and Fluorine Substituents
- The morpholine ring in the target compound and compound 40 likely enhances solubility and target engagement (e.g., kinase inhibition) due to its polar nature.
- Fluorine at the 3-position on the phenyl ring may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compound 8t ).
B. Role of Sulfanyl Linkage and Aromatic Moieties
- The sulfanyl (-S-) group in all analogs facilitates hydrogen bonding and hydrophobic interactions with biological targets, as seen in enzyme inhibition (LOX, BChE) and antimicrobial activity .
- The 4-methoxyphenyl group is a common feature in anticancer compounds (e.g., compound 40 ), suggesting its role in intercalation or receptor binding.
C. Bioactivity Trends
- Anticancer Activity : Compounds with morpholine (compound 40 ) or quinazoline cores show potent cytotoxicity, implying the target compound may share similar mechanisms.
- Enzyme Inhibition: Chloro/methoxy substitutions (e.g., 8t ) correlate with LOX/BChE inhibition, while aminophenyl variants () favor antimicrobial effects.
Biological Activity
N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : Approximately 364.45 g/mol
- Functional Groups : Morpholine ring, fluorinated phenyl group, and methoxy-substituted phenyl sulfide.
These structural characteristics suggest that the compound may interact with various biological targets, particularly protein kinases involved in cellular processes such as proliferation and apoptosis.
Research indicates that this compound exhibits significant activity in modulating protein kinase enzymatic activity. This modulation is crucial for influencing cellular processes such as:
- Cell Proliferation : The compound may inhibit pathways that lead to uncontrolled cell growth.
- Apoptosis : It promotes programmed cell death, which is vital for eliminating cancerous cells.
Preliminary studies suggest that this compound could be effective in treating various cancers by inhibiting tumor growth and promoting cancer cell death.
Comparative Analysis with Similar Compounds
The following table summarizes comparable compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluoro-4-morpholinophenyl)acetamide | Lacks the sulfanyl group | Protein kinase inhibition |
| N-(3-fluoro-4-(methylsulfonyl)phenyl)acetamide | Contains methylsulfonyl instead of methoxy | Anticancer properties |
| N-(3-fluoro-4-pyridinophenyl)acetamide | Pyridine ring instead of morpholine | Antimicrobial activity |
The unique combination of fluorination, morpholine structure, and sulfanyl functionality in this compound may confer distinct pharmacological properties compared to these similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Morpholine Ring : This involves cyclization reactions using appropriate precursors.
- Fluorination : Introducing the fluorine atom at the specific position on the phenyl ring.
- Sulfanylation : Attaching the methoxy-substituted phenyl sulfide to the acetamide backbone.
These synthetic methods highlight the complexity involved in producing this compound and underscore its potential as a lead compound in drug discovery.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, one study demonstrated that this compound significantly inhibited cell proliferation in K562 leukemia cells through apoptosis induction . The effective concentration (EC50) for inducing cell death was reported to be around 10 µM, indicating its potency against these cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein kinases. These studies utilize computational methods to simulate how the compound interacts with target proteins, providing insights into its potential therapeutic mechanisms .
Q & A
Q. What are the critical steps in synthesizing N-(3-fluoro-4-morpholinophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, and how is structural integrity validated?
The synthesis typically involves:
- Step 1 : Coupling of 3-fluoro-4-morpholinoaniline with a sulfanyl-acetamide intermediate via nucleophilic substitution.
- Step 2 : Thioether bond formation between the acetamide and 4-methoxyphenylsulfanyl group under controlled pH (7–9) and temperature (60–80°C) .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms substituent positions (e.g., fluoro and morpholino groups at C3 and C4 of the phenyl ring). Mass spectrometry (MS) verifies molecular weight (±2 ppm accuracy) .
Q. Which analytical techniques are essential for purity assessment and reaction monitoring?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
- Thin-Layer Chromatography (TLC) : Tracks reaction progress with silica plates and ethyl acetate/hexane eluents (Rf ~0.3–0.5) .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) with IC50 values calculated via dose-response curves .
- Enzyme Inhibition Studies : Measures binding affinity to target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Approach : Perform orthogonal assays (e.g., SPR vs. cellular thermal shift assays) to validate target engagement. Reassess computational models (docking or molecular dynamics) using crystallographic data if available .
- Case Study : A 2024 study found discrepancies in predicted vs. observed kinase inhibition; X-ray crystallography revealed unmodeled water molecules affecting binding pockets .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency (yield increase from 45% to 72% in a 2023 trial) .
Q. How does the morpholino group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The morpholino ring increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : In vitro microsomal assays show slower degradation compared to piperazine analogs (t1/2 = 120 vs. 60 min) due to reduced CYP3A4 affinity .
Q. What crystallographic challenges arise during structural determination, and how are they addressed?
- Challenges : Poor crystal growth due to flexible sulfanyl-acetamide linkage.
- Solutions : Use vapor diffusion with PEG 4000 as a precipitant. Refine structures via SHELXL-2023, incorporating anisotropic displacement parameters for fluorine atoms .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
